5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine
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Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its potential therapeutic applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization to form the triazolo ring . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available and cost-effective starting materials. The process may involve multiple steps, including purification and crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved often include binding to active sites on enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to its specific triazolo[1,5-a]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C6H10N4/c7-5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3,7H2 |
InChI Key |
ZGYLJJMWWVXSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=N2)CC1N |
Origin of Product |
United States |
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